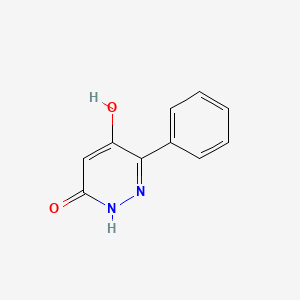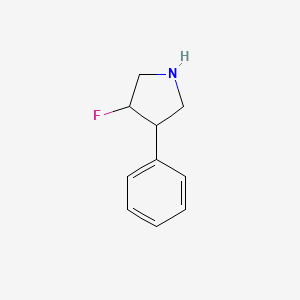
2-Methoxyfuranoguaia-9-ene-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyfuranoguaia-9-ene-8-one is an organic compound with the molecular formula C₁₆H₂₀O₃ and a molecular weight of 260.33 g/mol . It is a sesquiterpenoid, a class of terpenes consisting of three isoprene units. This compound is known for its medicinal properties, particularly its potential anticancer activity .
Preparation Methods
2-Methoxyfuranoguaia-9-ene-8-one is primarily synthesized through the chemical transformation of natural products. One common method involves the synthesis from natural lignan compounds through multiple reaction steps . The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods typically involve the extraction of the compound from plant sources, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
2-Methoxyfuranoguaia-9-ene-8-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like chloroform, dichloromethane, ethyl acetate, and DMSO . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxyfuranoguaia-9-ene-8-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxyfuranoguaia-9-ene-8-one involves the inhibition of several kinases that are crucial for cancer cell proliferation and survival . By inhibiting these kinases, the compound disrupts the cancer cell cycle, leading to apoptosis . The molecular targets include proteins involved in cell cycle regulation and tumor growth pathways .
Comparison with Similar Compounds
2-Methoxyfuranoguaia-9-ene-8-one is unique due to its specific structure and potent anticancer properties. Similar compounds include other sesquiterpenoids such as:
Artemisinin: Known for its antimalarial properties.
Curcumin: Found in turmeric, known for its anti-inflammatory and anticancer properties.
Farnesol: Used in perfumery and as a flavoring agent.
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C16H20O3 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
7-methoxy-3,6,9-trimethyl-7,8,9,9a-tetrahydro-6aH-azuleno[4,5-b]furan-4-one |
InChI |
InChI=1S/C16H20O3/c1-8-5-11(17)13-10(3)7-19-16(13)15-9(2)6-12(18-4)14(8)15/h5,7,9,12,14-15H,6H2,1-4H3 |
InChI Key |
CRFQMYMTPWUTGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2C1C3=C(C(=CO3)C)C(=O)C=C2C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12301943.png)


![4-ethoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12301966.png)


![2-[3-[2-[[3-Methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B12301982.png)

![5-ethenyl-3-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B12301991.png)



